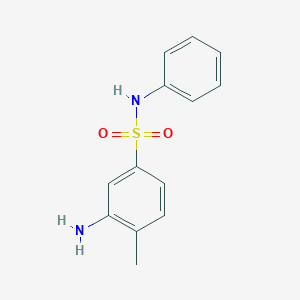
2-Amino-N-phenyltoluene-4-sulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-phenyltoluene-4-sulphonamide is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound is characterized by an amino group, a phenyl group, and a toluene moiety, with a molecular weight of approximately 270.33 g/mol. Its structure allows for various chemical transformations typical of sulfonamides, which are known for their antibacterial properties through the inhibition of bacterial folic acid synthesis. This capability makes 2-Amino-N-phenyltoluene-4-sulphonamide a candidate for antimicrobial applications.
Pharmaceutical Development
This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that compounds within this class can inhibit the growth of various bacteria by mimicking para-aminobenzoic acid, essential for folate synthesis in bacteria. The compound's anti-inflammatory and analgesic properties are also under investigation, highlighting its versatility in pharmaceutical applications.
Analytical Chemistry
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific application involves the separation of this compound on Newcrom R1 HPLC columns. This method utilizes a mobile phase comprising acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for Mass-Spectrometry compatible applications. The method is scalable and suitable for pharmacokinetic studies, allowing researchers to isolate impurities during preparative separation .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, including coupling reactions and modifications that enhance yield or selectivity based on desired applications.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of sulfonamides, including this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial enzymes involved in folate synthesis, confirming the compound's potential as an antibiotic .
Case Study 2: Pharmacokinetic Studies
Research involving the pharmacokinetics of sulfonamide derivatives revealed that modifications to the chemical structure could enhance oral bioavailability and brain penetration. For instance, compounds similar to this compound were tested in vivo to assess their effectiveness in treating conditions like cocaine dependence through modulation of metabotropic glutamate receptors .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Pharmaceutical Development | Antimicrobial properties; anti-inflammatory effects | Inhibition of bacterial growth; potential analgesic effects |
| Analytical Chemistry | HPLC methods for analysis and separation | Scalable methods suitable for pharmacokinetic studies |
| Organic Synthesis | Building block for complex molecules; versatile reactivity | Effective in coupling reactions and modifications |
Propriétés
Numéro CAS |
13065-83-3 |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
3-amino-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |
Clé InChI |
SHEKQTHEFWKAIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
Key on ui other cas no. |
13065-83-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















